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Introduction
Vindesine is a semi-synthetic vinca alkaloid derived from vinblastine, a natural product of the

Madagascar periwinkle, Catharanthus roseus.[1] As a member of the vinca alkaloid family,

which includes prominent anti-cancer agents like vincristine and vinblastine, vindesine
functions as a potent inhibitor of mitosis.[1] Its primary mechanism of action involves the

disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle

during cell division.[2] This interference with microtubule function leads to cell cycle arrest in

the metaphase and subsequent induction of apoptosis, or programmed cell death.[2][3]

Vindesine has demonstrated clinical efficacy in the treatment of various malignancies,

including acute lymphocytic leukemia, lung carcinomas, breast cancer, and lymphomas.[1][4]

This technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, mechanism of action, and relevant experimental protocols for the study of

vindesine, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties
Vindesine is a complex dimeric indole-indoline alkaloid. Its chemical structure is closely related

to that of vinblastine, with a modification at the C-23 position of the catharanthine unit.

Table 1: Chemical Identifiers of Vindesine
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Identifier Value Reference(s)

IUPAC Name

methyl (13S,15S,17S)-13-

[(1R,9R,10S,11R,12R,19R)-10

-carbamoyl-12-ethyl-10,11-

dihydroxy-5-methoxy-8-methyl-

8,16-

diazapentacyclo[10.6.1.0¹,⁹.0²,

⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-

tetraen-4-yl]-17-ethyl-17-

hydroxy-1,11-

diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹

⁰]nonadeca-4(12),5,7,9-

tetraene-13-carboxylate

[5]

Molecular Formula C₄₃H₅₅N₅O₇ [5][6]

Molecular Weight 753.93 g/mol [6]

CAS Registry Number 53643-48-4 [1][6]

PubChem CID 40839 [5]

Synonyms
Desacetylvinblastine amide,

VDS, Eldisine
[5][6]

Table 2: Physicochemical Properties of Vindesine
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Property Value Reference(s)

Melting Point 230-232 °C [2]

pKa 6.04, 7.67 (in H₂O) [2]

Optical Rotation
[α]D²⁵ +39.4° (c = 1.0 in

methanol)
[2]

UV Absorption Maxima (in

methanol)
214, 266, 288, 296 nm [2]

Solubility

Soluble in DMSO and ethanol.

The sulfate salt exhibits

enhanced water solubility.

[7]

Mechanism of Action
The primary molecular target of vindesine, like other vinca alkaloids, is tubulin, the protein

subunit of microtubules.[2] Microtubules are dynamic polymers essential for various cellular

functions, most notably the formation of the mitotic spindle, which is responsible for the

segregation of chromosomes during mitosis.

Vindesine exerts its anti-cancer effects through the following key mechanisms:

Inhibition of Tubulin Polymerization: Vindesine binds to the β-subunit of tubulin at a specific

site, known as the vinca domain.[8] This binding inhibits the polymerization of tubulin dimers

into microtubules.[2]

Disruption of Microtubule Dynamics: At lower concentrations, vindesine suppresses the

dynamic instability of microtubules. This involves a reduction in the rates of microtubule

growth and shortening, as well as a decrease in the frequency of "catastrophes" (the

transition from a growing to a shrinking state).[7][9] This kinetic stabilization of microtubules

also disrupts their normal function.

Mitotic Arrest: The disruption of microtubule dynamics prevents the proper formation and

function of the mitotic spindle.[2] Consequently, cells are unable to progress through mitosis

and are arrested in the metaphase of the cell cycle.[2][5]
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Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.

[10] This involves the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax,

and the release of cytochrome c from the mitochondria.[11] Cytochrome c release leads to

the activation of a cascade of caspases, including caspase-9 and caspase-3, which are the

executioners of apoptosis.[10]
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Caption: Mechanism of action of Vindesine leading to apoptosis.

Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of

Vindesine.

In Vitro Tubulin Polymerization Assay
This assay measures the effect of Vindesine on the polymerization of purified tubulin in a cell-

free system.

Methodology:

Reagents:

Purified tubulin (>99% pure)

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution (100 mM)
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Glycerol

Vindesine stock solution (in DMSO)

96-well microplate (clear, flat-bottom)

Temperature-controlled spectrophotometer

Procedure:

1. Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin

Buffer supplemented with 1 mM GTP and 10% glycerol.

2. Add varying concentrations of Vindesine or vehicle control (DMSO) to the wells of a pre-

warmed (37°C) 96-well plate.

3. Initiate the polymerization reaction by adding the tubulin solution to the wells.

4. Immediately place the plate in a spectrophotometer pre-heated to 37°C.

5. Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The

increase in absorbance corresponds to the extent of microtubule polymerization.

6. Plot absorbance versus time to generate polymerization curves.
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Tubulin Polymerization Assay Workflow
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Caption: Workflow for an in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)
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This colorimetric assay assesses the effect of Vindesine on cell viability by measuring the

metabolic activity of cells.

Methodology:

Reagents:

Cancer cell line of interest

Complete cell culture medium

Vindesine stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well cell culture plate

Microplate reader

Procedure:

1. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

2. Treat the cells with a serial dilution of Vindesine or vehicle control (DMSO) for 24, 48, or

72 hours.

3. After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4

hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

5. Measure the absorbance at 570 nm using a microplate reader.
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6. Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on

their DNA content.

Methodology:

Reagents:

Cancer cell line of interest

Complete cell culture medium

Vindesine stock solution (in DMSO)

Phosphate-buffered saline (PBS)

Cold 70% ethanol

RNase A solution (100 µg/mL)

Propidium Iodide (PI) staining solution (50 µg/mL)

Flow cytometer

Procedure:

1. Seed cells in 6-well plates and treat with Vindesine or vehicle control for the desired time.

2. Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

3. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

4. Wash the fixed cells with PBS and resuspend in a staining solution containing PI and

RNase A.
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5. Incubate for 30 minutes at room temperature in the dark.

6. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is

proportional to the DNA content.

7. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and

G2/M phases.

Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Methodology:

Reagents:

Cancer cell line of interest

Complete cell culture medium

Vindesine stock solution (in DMSO)

Annexin V-FITC (or another fluorochrome)

Propidium Iodide (PI)

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

Flow cytometer

Procedure:

1. Seed cells and treat with Vindesine or vehicle control as described for the cell cycle

analysis.

2. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X

Annexin V Binding Buffer.
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3. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

protocol.

4. Incubate for 15 minutes at room temperature in the dark.

5. Analyze the samples by flow cytometry within one hour.

6. Quantify the cell populations:

Annexin V- / PI-: Viable cells

Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / PI+: Late apoptotic/necrotic cells

Annexin V- / PI+: Necrotic cells
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Apoptosis Assay Workflow (Annexin V/PI)
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Caption: Workflow for an apoptosis assay using Annexin V/PI staining.
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Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in

the apoptotic pathway, such as Bcl-2 family members and caspases.

Methodology:

Reagents:

Cancer cell line of interest

Complete cell culture medium

Vindesine stock solution (in DMSO)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

1. Treat cells with Vindesine and lyse them using RIPA buffer.

2. Determine the protein concentration of the lysates using a BCA assay.
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3. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

4. Block the membrane with blocking buffer for 1 hour at room temperature.

5. Incubate the membrane with the primary antibody overnight at 4°C.

6. Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

7. Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

8. Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion
Vindesine remains a significant compound in the arsenal of anti-cancer chemotherapeutics. Its

well-defined mechanism of action, centered on the disruption of microtubule dynamics,

provides a clear rationale for its use in oncology. This technical guide has provided a

comprehensive overview of Vindesine's chemical and physical properties, its molecular

mechanism of action, and detailed protocols for its investigation in a laboratory setting. The

information and methodologies presented herein are intended to serve as a valuable resource

for researchers and scientists dedicated to advancing our understanding of cancer biology and

developing novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores
Cancer Center [sites.medschool.ucsd.edu]

2. Flow cytometry with PI staining | Abcam [abcam.com]

3. Dynamic instability of microtubules is regulated by force - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1683056?utm_src=pdf-body
https://www.benchchem.com/product/b1683056?utm_src=pdf-body
https://www.benchchem.com/product/b1683056?utm_src=pdf-custom-synthesis
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://pmc.ncbi.nlm.nih.gov/articles/PMC2173003/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. publications.mpi-cbg.de [publications.mpi-cbg.de]

5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-
techne.com]

6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC
[pmc.ncbi.nlm.nih.gov]

7. kumc.edu [kumc.edu]

8. researchgate.net [researchgate.net]

9. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of
Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

10. search.cosmobio.co.jp [search.cosmobio.co.jp]

11. MTT (Assay protocol [protocols.io]

To cite this document: BenchChem. [Vindesine: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683056#vindesine-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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